2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline
Description
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a 1-methylpyrrolidin-3-yloxy group. Quinoxalines are nitrogen-containing bicyclic systems known for their broad pharmacological and industrial applications, including antimicrobial, anticancer, and antiparasitic activities . The unique substitution pattern in this compound—a pyrrolidine-derived oxygen-linked side chain—imparts distinct electronic and steric properties that may influence its biological interactions. Pyrrolidine moieties are recognized for enhancing solubility and modulating receptor binding, which could position this derivative as a candidate for drug development .
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-7-6-10(9-16)17-13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKFJKWTQQSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves the reaction of quinoxaline derivatives with 1-methylpyrrolidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Common Reactions
- Oxidation : Can produce quinoxaline N-oxides.
- Reduction : Modifies the quinoxaline core or the pyrrolidine ring.
- Substitution : Nucleophilic and electrophilic substitutions can occur at various positions on the quinoxaline ring.
Pharmacological Studies
- Enzyme Inhibition : The compound has shown potential in studies related to enzyme inhibition, particularly targeting kinases involved in cancer pathways. Its ability to interact with specific molecular targets makes it a candidate for drug development.
- Receptor Binding : Research indicates that 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline can bind to various receptors, potentially altering their function. This property is crucial for developing therapeutics aimed at modulating receptor activity.
- Anticancer Activity : Case studies have demonstrated its cytotoxic effects against cancer cell lines. For instance, derivatives of quinoxaline have shown IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells, suggesting potential applications in liver cancer therapy .
Material Science
The compound's unique properties allow it to be utilized in developing new materials with specific chemical characteristics. Its role as a building block in organic synthesis can lead to innovative applications in creating polymers or other advanced materials.
Case Study 1: Antiangiogenic Properties
Research has highlighted the antiangiogenic properties of quinoxaline derivatives, including this compound. A study demonstrated that these compounds could inhibit VEGFR-2 at low concentrations (1 µM), suggesting their potential in targeting tumor vasculature and limiting nutrient supply to tumors.
Case Study 2: Cytotoxicity in HepG2 Cells
In vitro tests revealed that certain derivatives exhibited cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 0.29 to 0.90 µM. This underscores the potential of these compounds in liver cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the pyridine and pyrrolidine substituents significantly influence biological activity. For example:
- Electron-donating groups on the pyridine ring tend to increase potency.
- Electron-withdrawing groups generally decrease potency.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Electron-withdrawing | Decreased potency |
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Electronic Effects: Larger substituents at the 3-position of quinoxaline (e.g., 3-isopropyl or trifluoromethyl groups) reduce potency against drug-resistant variants due to steric clashes with catalytic residues (e.g., His57 in HCV protease) . The 1-methylpyrrolidin-3-yloxy group in the target compound may face similar challenges but could offer improved solubility.
- Oxygen Linkage: Compounds with oxygen-linked substituents (e.g., pyrimidinyloxy in CAS 1065484-81-2 or phenoxypropionic acid in XK469 ) demonstrate enhanced interaction with biological targets. The ether linkage in this compound may facilitate similar interactions.
- Antiparasitic Activity: Thiazolinoquinoxalines (e.g., compound 33 in ) show high antiamoebic activity, while BQR695 targets Plasmodium via kinase inhibition . The pyrrolidine moiety in the target compound may confer unique binding to parasitic enzymes.
Mechanistic Insights
- Anticancer Potential: Quinoxaline derivatives like XK469 induce apoptosis and autophagy in tumors . The 1-methylpyrrolidin-3-yloxy group in the target compound may interact with DNA repair enzymes (e.g., PARP) or induce oxidative stress, as observed in other quinoxalines .
- Antimicrobial Activity: Pyrrolidine-containing compounds (e.g., 2-methyl-3-{2-[1-methyl-3-(pyrrolidin-1-yl)-triazol-5-yl]ethyl}quinoxaline ) suggest that the target compound’s substituent could enhance binding to microbial enzymes or membranes.
Biological Activity
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies highlighting its efficacy against various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been suggested that the compound's action may involve binding to certain neurotransmitter receptors, influencing pathways related to neuropharmacology and potentially offering therapeutic benefits in neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the pyrrolidine and quinoxaline moieties contributes significantly to its pharmacological properties. Research indicates that modifications in these structural components can lead to variations in potency and selectivity against different biological targets. For example, similar compounds have shown varying degrees of anticancer activity, with specific substitutions enhancing their efficacy against cancer cell lines .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : Studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives suggest promising anticancer potential, with modifications leading to enhanced activity .
- Neuropharmacological Effects : Given its structural similarity to known anxiolytics, this compound may also possess anxiolytic properties. Compounds in this class have been shown to influence glutamatergic transmission, which is critical in anxiety regulation .
Case Study 1: Anticancer Evaluation
A series of quinoxaline derivatives were synthesized and tested for their anticancer properties. Notably, one derivative exhibited an IC50 value of 0.071 μM against HepG2 cells, indicating strong cytotoxicity. Further investigations into the apoptotic mechanisms revealed that this compound induced significant changes in apoptosis-related proteins such as BAX and Bcl-2, suggesting a pathway through which it exerts its anticancer effects .
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiolytic-like effects, similar quinoxaline derivatives were administered to mice subjected to anxiety-inducing tests. The results indicated a significant reduction in anxiety-like behaviors at specific dosages, supporting the hypothesis that these compounds could modulate neurotransmitter systems involved in anxiety regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | 0.071 (HepG2) | Induces apoptosis via BAX/Bcl-2 modulation |
| Quinoxaline Derivative A | Anticancer | 0.126 (MCF-7) | VEGFR-2 inhibition |
| Quinoxaline Derivative B | Anxiolytic | N/A | Modulates glutamatergic transmission |
Q & A
Q. Advanced
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π, hydrogen bonding) to explain packing anomalies .
- Dynamic NMR Studies : Resolve rotational barriers in substituents like the methylpyrrolidinyl group .
What methodologies are recommended for evaluating the biological activity of this compound?
Q. Basic
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or antitumor potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Test interactions with kinases or proteases via fluorescence-based assays .
Q. Advanced
- Target Identification : Use affinity chromatography or click chemistry to isolate protein targets .
- Metabolic Stability : Assess liver microsome degradation rates to prioritize derivatives for in vivo studies .
How can researchers address discrepancies in reported biological activities of quinoxaline derivatives?
Basic
Standardize assay protocols (e.g., cell line origins, incubation times) to minimize variability. For example, antitumor activity in (IC₅₀ = 2.1 μM) may differ from other studies due to inconsistent serum concentrations in culture media .
Q. Advanced
- Comparative SAR Studies : Systematically modify substituents (e.g., sulfonyl vs. ester groups) to isolate activity-contributing moieties .
- Molecular Dynamics Simulations : Predict binding affinities to receptors like EGFR or PARP to rationalize experimental discrepancies .
What advanced techniques are suitable for analyzing structure-activity relationships (SAR) in quinoxaline derivatives?
Q. Advanced
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
- Cryo-EM or X-ray Crystallography : Resolve ligand-receptor complexes (e.g., quinoxaline-DNA intercalation) to guide rational design .
- Proteomics Profiling : Identify off-target effects via mass spectrometry-based protein interaction mapping .
What are the best practices for characterizing quinoxaline derivatives using spectroscopic methods?
Q. Basic
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.8–8.2 ppm for quinoxaline protons) .
- HRMS : Validates molecular weight with <2 ppm error .
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolves spin-spin coupling in crowded spectra (e.g., pyrrolidinyl substituents) .
- XPS or EDX : Maps elemental composition for metal-containing derivatives .
How can computational methods enhance the study of this compound?
Q. Advanced
- Docking Studies : Predict binding modes to targets like tubulin (anti-mitotic activity) .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., BBB permeability) .
- Machine Learning : Train models on existing quinoxaline bioactivity data to prioritize novel analogs .
What strategies mitigate toxicity risks during preclinical development of quinoxaline-based compounds?
Q. Basic
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
- Hepatotoxicity Assays : Measure ALT/AST levels in primary hepatocytes .
Q. Advanced
- Metabolite Identification : Use LC-HRMS to detect reactive intermediates (e.g., epoxides) .
- CRISPR-Cas9 Screening : Identify genetic vulnerabilities to quinoxaline-induced cytotoxicity .
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 243.3 g/mol | |
| LogP (Predicted) | 1.8 (Schrödinger QikProp) | |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL | |
| Plasma Stability (t₁/₂) | 4.3 hours (human plasma, 37°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
